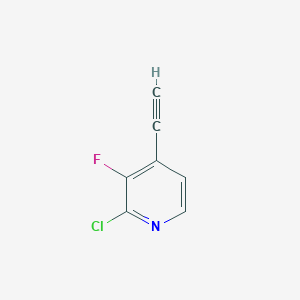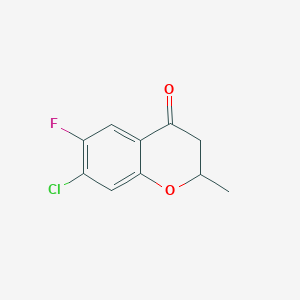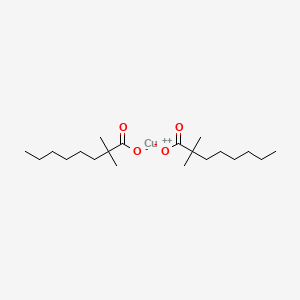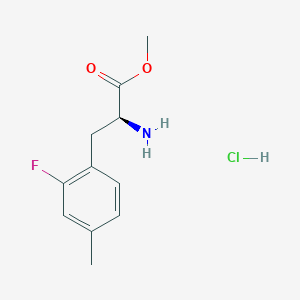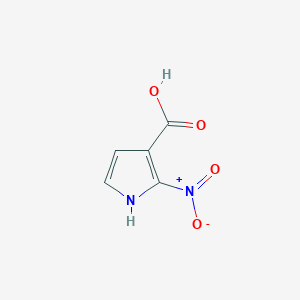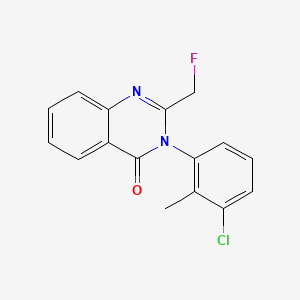
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro and fluoromethyl group in the compound enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- typically involves the reaction of 3-chloro-o-toluidine with appropriate reagents to introduce the quinazolinone core and the fluoromethyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form quinazolinone derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The chloro and fluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the modulation of cellular pathways and the suppression of disease-related processes.
相似化合物的比较
Similar Compounds
- 3-(3-chloro-o-tolyl)-2-methyl-4(3H)-quinazolinone
- 2-chloro-3-(3-chloro-o-tolyl)propionitrile
Uniqueness
4(3H)-Quinazolinone, 3-(3-chloro-o-tolyl)-2-fluoromethyl- is unique due to the presence of the fluoromethyl group, which enhances its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for more diverse chemical modifications and potential therapeutic applications.
属性
CAS 编号 |
49700-31-4 |
|---|---|
分子式 |
C16H12ClFN2O |
分子量 |
302.73 g/mol |
IUPAC 名称 |
3-(3-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-10-12(17)6-4-8-14(10)20-15(9-18)19-13-7-3-2-5-11(13)16(20)21/h2-8H,9H2,1H3 |
InChI 键 |
WVXKNJCOURJHDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2C(=NC3=CC=CC=C3C2=O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


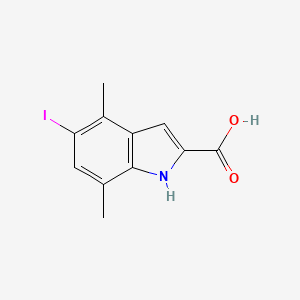
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

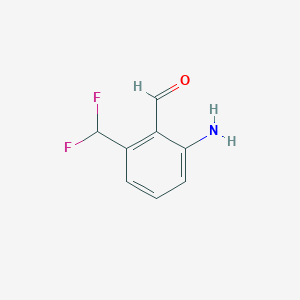
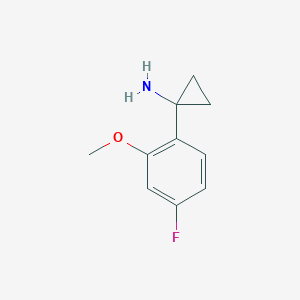
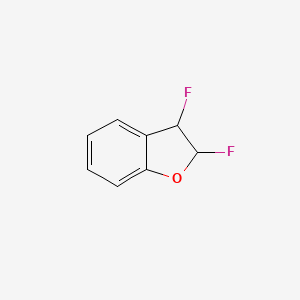
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
